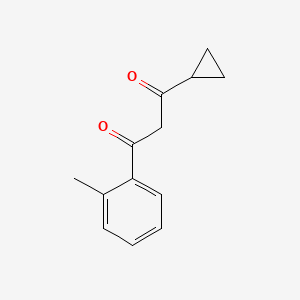
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is an organic compound with the molecular formula C13H14O2 It is a member of the cyclopropyl ketone family, characterized by a cyclopropyl group attached to a propane-1,3-dione backbone with an o-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with o-tolylacetic acid under acidic conditions to form the desired product. Another method includes the use of cyclopropyl bromide and o-tolylacetic acid in the presence of a base such as potassium carbonate, followed by oxidation to yield the final compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s cyclopropyl and o-tolyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Cyclopropyl-3-phenylpropane-1,3-dione: Similar structure but with a phenyl group instead of an o-tolyl group.
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-Cyclopropyl-3-(m-tolyl)propane-1,3-dione: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions with biological targets. This structural feature may impart distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
CAS No. |
174403-72-6 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-9-4-2-3-5-11(9)13(15)8-12(14)10-6-7-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
IFNIUSIVPKKNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


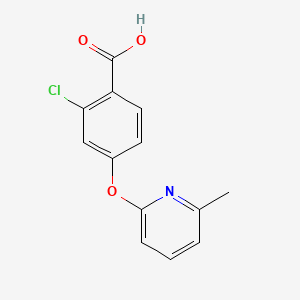
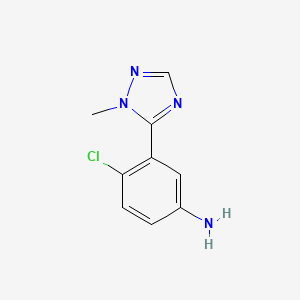
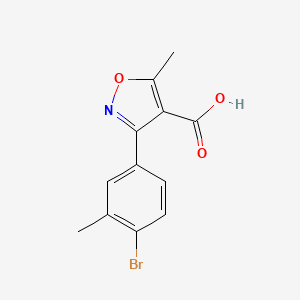
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
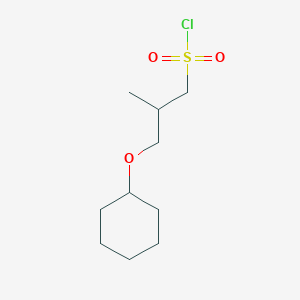

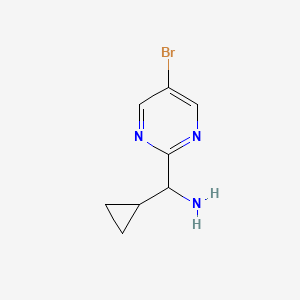
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)

![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
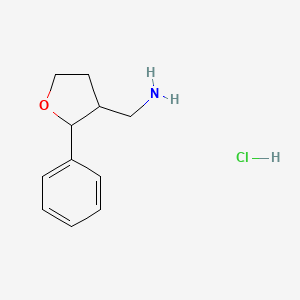
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)

